![molecular formula C26H29N5O2 B2550183 N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955850-34-7](/img/structure/B2550183.png)
N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, with the CAS number 955850-34-7, is a compound of interest due to its potential biological activities. This article aims to elucidate the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H29N5O2, and it has a molecular weight of 443.5 g/mol. The structure consists of multiple aromatic rings and a pyrazolo[3,4-d]pyridazine core, which are often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C26H29N5O2 |
Molecular Weight | 443.5 g/mol |
CAS Number | 955850-34-7 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including antiviral, anticancer, and anti-inflammatory effects. Here we summarize findings related to the biological activity of this compound.
Antiviral Activity
A study published in MDPI highlighted that N-heterocycles can act as promising antiviral agents. While specific data on this compound's antiviral efficacy is limited, its structural similarity to other effective antiviral agents suggests potential activity against various viral strains . Notably, compounds with similar pyrazolo structures have demonstrated inhibition against viruses such as hepatitis C and influenza .
Anticancer Activity
In vitro studies on related compounds have shown significant anticancer properties. For instance, compounds containing pyrazolo-pyridazine frameworks have been associated with cytotoxic effects against various cancer cell lines. The activity is often measured in terms of IC50 values (the concentration required to inhibit cell growth by 50%). Although specific IC50 data for this compound is not available, its structural analogs have shown promising results in cancer research .
The mechanism by which such compounds exert their biological effects typically involves interaction with specific cellular targets. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication or cancer cell proliferation.
- Induction of Apoptosis : Many anticancer agents work by triggering programmed cell death in malignant cells.
Case Studies and Research Findings
While direct studies on this compound are sparse, the following case studies illustrate the potential biological activities based on structural similarities:
- Antiviral Screening : A series of pyrazolo derivatives were tested against various viral strains showing significant antiviral properties at low micromolar concentrations (IC50 < 10 μM) against hepatitis C virus .
- Anticancer Efficacy : In a study evaluating multiple compounds for anticancer activity on MCF7 spheroids (breast cancer model), several pyrazolo derivatives exhibited cytotoxicity with IC50 values ranging from 5 to 15 μM .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-15(2)24-22-13-27-31(21-8-7-18(5)19(6)12-21)25(22)26(33)30(29-24)14-23(32)28-20-10-16(3)9-17(4)11-20/h7-13,15H,14H2,1-6H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHDESMEPUJQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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